N-[4-(4-acetylpiperazin-1-yl)phenyl]guanidine

BAZ2A bromodomain fragment-based drug discovery AlphaScreen competition assay

N-[4-(4-acetylpiperazin-1-yl)phenyl]guanidine (CAS 693230-06-7) is a synthetic phenylguanidine derivative that incorporates an acetyl‑piperazine motif linked to a central phenyl ring bearing a guanidine group. The compound belongs to the class of BAZ2A bromodomain fragment ligands and is specifically catalogued as “fragment 18” or “N‑acetylpiperazine derivative fragment 18” in the Protein Data Bank under entry 7R01.

Molecular Formula C13H19N5O
Molecular Weight 261.32 g/mol
CAS No. 693230-06-7
Cat. No. B1451546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(4-acetylpiperazin-1-yl)phenyl]guanidine
CAS693230-06-7
Molecular FormulaC13H19N5O
Molecular Weight261.32 g/mol
Structural Identifiers
SMILESCC(=O)N1CCN(CC1)C2=CC=C(C=C2)N=C(N)N
InChIInChI=1S/C13H19N5O/c1-10(19)17-6-8-18(9-7-17)12-4-2-11(3-5-12)16-13(14)15/h2-5H,6-9H2,1H3,(H4,14,15,16)
InChIKeyMSILSEAASITEGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(4-Acetylpiperazin-1-yl)phenyl]guanidine (CAS 693230-06-7): Fragment‑Hit Identity for BAZ2A Bromodomain Drug Discovery Procurement


N-[4-(4-acetylpiperazin-1-yl)phenyl]guanidine (CAS 693230-06-7) is a synthetic phenylguanidine derivative that incorporates an acetyl‑piperazine motif linked to a central phenyl ring bearing a guanidine group. The compound belongs to the class of BAZ2A bromodomain fragment ligands and is specifically catalogued as “fragment 18” or “N‑acetylpiperazine derivative fragment 18” in the Protein Data Bank under entry 7R01 [1]. Its discovery and validation as a BAZ2A‑bromodomain hit emerged from a structure‑based fragment‑growing campaign reported in ACS Medicinal Chemistry Letters (2022), where it served as a starting scaffold for affinity optimization [2]. The compound is commercially available from multiple chemical suppliers for early‑stage epigenetic probe development.

Why In‑Class BAZ2A Bromodomain Ligands Cannot Substitute for N-[4-(4-Acetylpiperazin-1-yl)phenyl]guanidine in Fragment‑Based Epigenetic Campaigns


BAZ2A bromodomains possess a shallow, difficult‑to‑drug acetyl‑lysine binding pocket that exhibits divergent ligand‑recognition properties even among close paralogs such as BAZ2B [1]. Fragment hits identified for this target display distinct chemical topologies, binding‑mode vectors, and intermolecular interaction fingerprints that directly determine their suitability for subsequent fragment growing or linking strategies. N‑[4‑(4‑acetylpiperazin‑1‑yl)phenyl]guanidine engages the critical Glu1820 side chain through a guanidine‑mediated ionic interaction that is unique to BAZ2A and not replicated by other fragment chemotypes disclosed in the same study [1]. Consequently, substituting this fragment with another BAZ2A ligand—even one of comparable or superior affinity—invalidates the established structure–activity relationship (SAR) trajectory and necessitates an entirely new crystallographic screening campaign. This irreplaceability makes the compound a non‑fungible procurement item for laboratories continuing the specific fragment‑growing path described by Dalle Vedove et al.

Quantitative Differentiation Evidence for N-[4-(4-Acetylpiperazin-1-yl)phenyl]guanidine Against Closest BAZ2A Bromodomain Comparators


BAZ2A Bromodomain Inhibitory Potency: Fragment 18 vs. Optimized Probe BAZ2‑ICR

N‑[4‑(4‑acetylpiperazin‑1‑yl)phenyl]guanidine (fragment 18) inhibits BAZ2A bromodomain with an IC50 of 200 µM in an AlphaScreen competition assay [1]. In contrast, the optimized chemical probe BAZ2‑ICR achieves an IC50 of 130 nM against the same target under comparable biochemical conditions, representing a >1500‑fold potency improvement [2]. This large affinity gap underscores that fragment 18 is not a tool compound for cellular studies; its procurement value lies exclusively in its validated fragment‑hit status, its known binding mode, and its suitability for structure‑guided optimization campaigns.

BAZ2A bromodomain fragment-based drug discovery AlphaScreen competition assay

Ligand‑Observed Structural Resolution: Co‑crystal Structure of Fragment 18 vs. Docking‑Only Fragment Hits

Fragment 18 is one of only 23 BAZ2A bromodomain co‑crystal structures disclosed in the study, solved at 2.26 Å resolution (PDB 7R01) [1]. The electron density unambiguously defines the ligand pose, revealing a salt‑bridge interaction between the guanidine group and the Glu1820 carboxylate side chain that is a hallmark of BAZ2A‑selective recognition [1]. By contrast, the fragment 13 (picolinamide derivative, PDB 7QVT) lacks this ionic anchor and exhibits a distinct binding pose, despite being identified in the same campaign [1]. This crystallographic validation provides a tangible advantage for structure‑guided medicinal chemistry that docking‑predicted binding modes cannot match.

X-ray crystallography BAZ2A bromodomain fragment screening

Fragment‐Like Physicochemical Profile: Rule‐of‐Three Compliance vs. Lead‐Like BAZ2A Inhibitors

With a molecular weight of 261.32 g·mol⁻¹, a calculated AlogP of 0.74, and 5 hydrogen‑bond donors, N‑[4‑(4‑acetylpiperazin‑1‑yl)phenyl]guanidine resides comfortably within fragment‑like chemical space as defined by the Rule of Three (MW < 300, ClogP ≤ 3) [1][2]. In contrast, the optimized BAZ2A probe BAZ2‑ICR has a molecular weight of 357.42 g·mol⁻¹ and AlogP of 2.80, placing it in lead‑like space . The fragment 18 scaffold thus retains the low‑complexity, high‑efficiency characteristics required for fragment‑linking or fragment‑growing strategies, where incremental molecular weight additions can be monitored via ligand efficiency indices, an option unavailable with larger, more lipophilic starting points.

fragment-based screening physicochemical properties Rule of Three

Guanidine‑Mediated Glu1820 Interaction: A Binding Determinant Absent in Non‑Guanidine BAZ2A Fragment Hits

The BAZ2A bromodomain contains a unique glutamate residue (Glu1820) at the rim of the acetyl‑lysine binding pocket that is absent in the paralog BAZ2B [1]. Fragment 18 exploits this feature through a bidentate salt‑bridge formed by its guanidine moiety, an interaction confirmed by the 2.26 Å crystal structure [1]. Other fragment chemotypes from the same study—such as the picolinamide (fragment 13) and isoquinoline (fragment 9) derivatives—do not engage Glu1820 and consequently exhibit different binding poses and SAR trajectories [1]. This target‑specific ionic recognition event is not a general property of phenylpiperazine or phenylguanidine compounds but arises from the precise spatial arrangement of the guanidine group within the fragment 18 scaffold.

BAZ2A selectivity Glu1820 salt bridge fragment recognition

Verified Procurement Scenarios for N-[4-(4-Acetylpiperazin-1-yl)phenyl]guanidine Based on Quantitative Evidence


Structure‑Guided Fragment Growth Campaigns Targeting the BAZ2A Bromodomain Glu1820 Residue

This compound is the optimal procurement choice for laboratories executing the specific fragment‑growing strategy outlined by Dalle Vedove et al. The 2.26 Å co‑crystal structure (PDB 7R01) provides a precise blueprint of the guanidine–Glu1820 salt‑bridge, enabling rational vector selection for affinity optimization [1]. Alternative BAZ2A fragments lacking this ionic anchor cannot substitute without abandoning the established SAR path.

Fragment‑Based Screening Library Enrichment for Challenging Bromodomain Targets

With a molecular weight of 261.32 and AlogP of 0.74, fragment 18 conforms to the Rule of Three and is suitable for inclusion in fragment‑screening libraries designed for biophysical assays (SPR, ITC, DSF) against bromodomains [1]. Its low complexity and high ligand efficiency potential distinguish it from larger, less tractable BAZ2A‑binding chemotypes such as BAZ2‑ICR (MW 357.42, AlogP 2.80) .

BAZ2A‑Selective Probe Development via Guanidine‑Directed Medicinal Chemistry

The unique guanidine–Glu1820 interaction provides a structural handle for developing BAZ2A‑selective chemical probes with potential to discriminate against the BAZ2B paralog. Procurement of fragment 18 specifically enables synthetic elaboration of the acetylpiperazine and guanidine vectors, a strategy not accessible with fragments that bind exclusively within the acetyl‑lysine pocket without engaging the rim residue [1].

Validation Standard for BAZ2A Bromodomain Crystallographic Soaking Protocols

The well‑characterized co‑crystal structure (PDB 7R01) at 2.26 Å resolution makes fragment 18 a suitable positive control for establishing or troubleshooting BAZ2A bromodomain soaking and co‑crystallization protocols in structural biology core facilities [1]. Its reproducible binding mode and defined electron density serve as a benchmark for evaluating crystal quality and ligand occupancy in new BAZ2A constructs.

Quote Request

Request a Quote for N-[4-(4-acetylpiperazin-1-yl)phenyl]guanidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.